3,6-diamino-10H-acridin-9-one
Overview
Description
Synthesis Analysis
The synthesis of acridin-9(10H)-one derivatives involves various methodologies, including alkylation and acylation of diamino and dihydroxyacridin-9(10H)-ones to produce macrocycles and crown ethers, as well as the reduction of corresponding dinitro-acridinones obtained through Ullmann condensation (Santini, Boyer, & Galy, 2003). Another method involves the Cu-catalyzed intramolecular oxidative C(sp2)–H amination of 2-(methylamino)benzophenones, utilizing O2 as the sole oxidant for the synthesis of 10-methylacridin-9(10H)-ones (Huang, Wan, Xu, & Zhu, 2013).
Molecular Structure Analysis
The molecular structure of acridin-9(10H)-one derivatives has been elucidated through techniques such as single-crystal x-ray diffraction analysis. This analysis provides insights into the crystal and molecular structures, facilitating a deeper understanding of the compound's chemical behavior (Han et al., 2009).
Chemical Reactions and Properties
Acridin-9(10H)-one derivatives undergo various chemical reactions, including Diels-Alder reactions with N-Methylmaleimide to develop new syntheses for acridin-9(10H)-ones. These reactions highlight the compound's reactivity and potential for creating structurally diverse molecules (Almeida et al., 2012).
Physical Properties Analysis
The physical properties of acridin-9(10H)-one derivatives, such as melting points, are influenced by the nature of substituents and the molecular structure. These properties are crucial for understanding the compound's stability and suitability for various applications (He, Liu, Guo, & Wu, 2013).
Chemical Properties Analysis
The chemical properties of 3,6-diamino-10H-acridin-9-one derivatives include their ability to intercalate DNA, which is significant for applications in medicinal chemistry. The mutagenic activity and interactions with biological targets are of particular interest for developing therapeutics (Ferenc et al., 1999).
Scientific Research Applications
1. Thermally Activated Delayed Fluorescence (TADF) Material
- Application Summary: “3,6-diamino-10H-acridin-9-one” is used in the creation of a novel TADF compound, 3,6-di (10 H -phenoxazin-10-yl)-10-phenylacridin-9 (10 H )-one (3,6-DPXZ-AD). This compound is designed by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9 (10 H )-one as the acceptor .
- Methods of Application: The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity of 3,6-DPXZ-AD, which suppress conformation relaxation and finally generate a high KR of 1.4 × 10 7 s −1 .
- Results or Outcomes: The yellow organic light-emitting diode with 3,6-DPXZ-AD as the doped emitter exhibits excellent performance with a low turn-on voltage of 2.2 V, an external quantum efficiency of 30.6% and a power efficiency of 109.9 lm W −1, being among the best values ever reported for acridone based materials .
2. Deep-Blue TADF Emitters
- Application Summary: “3,6-diamino-10H-acridin-9-one” is used as an acceptor to construct a series of deep-blue TADF emitters .
- Methods of Application: By extending the π-skeleton of the carbazole donor by tuning the peripheral groups on the carbazole ring to slightly increase the donor strength, both the energy splittings between the S 1 ( 1 CT) and T 1 ( 3 LE) states and the T 1 and T 2 ( 3 CT) states were gradually reduced .
- Results or Outcomes: 3,6-DDPhCz-AD and 3,6-DDtBuPhCz-AD exhibited external quantum efficiencies of 17.4% and 17.3% in doped organic light-emitting diodes (OLEDs) with CIE coordinates of (0.15, 0.11) and (0.15, 0.13), respectively .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,6-diamino-10H-acridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,14-15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKYRANCRKCGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC3=C(C2=O)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404907 | |
Record name | 3,6-diamino-10H-acridin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-diamino-10H-acridin-9-one | |
CAS RN |
42832-87-1 | |
Record name | 3,6-diamino-10H-acridin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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